Oxazole, 2-(2-methoxyphenyl)- Oxazole, 2-(2-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC19799489
InChI: InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-7H,1H3
SMILES:
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol

Oxazole, 2-(2-methoxyphenyl)-

CAS No.:

Cat. No.: VC19799489

Molecular Formula: C10H9NO2

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Oxazole, 2-(2-methoxyphenyl)- -

Specification

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
IUPAC Name 2-(2-methoxyphenyl)-1,3-oxazole
Standard InChI InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-7H,1H3
Standard InChI Key ICVYIWSVEOZUMO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1C2=NC=CO2

Introduction

Key Findings

2-(2-Methoxyphenyl)oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted with a 2-methoxyphenyl group at position 2. This structural motif confers unique chemical reactivity and biological activity, making it a valuable scaffold in pharmaceutical and materials science research. The compound exhibits notable antimicrobial, anticancer, and antifungal properties, with recent studies highlighting its potential in addressing drug-resistant pathogens. Synthetic routes often involve cyclization or condensation reactions, with green chemistry approaches gaining traction for sustainable production.

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Methoxyphenyl)oxazole consists of an oxazole core (C₃H₃NO) fused to a 2-methoxyphenyl group (C₇H₇O). The methoxy (-OCH₃) substituent on the phenyl ring enhances electron density, influencing reactivity and intermolecular interactions. Key structural features include:

  • Molecular Formula: C₁₀H₉NO₂

  • Molecular Weight: 175.18 g/mol

  • IUPAC Name: 5-(2-methoxyphenyl)-1,3-oxazole

Spectral Characterization

  • ¹H NMR: Signals at δ 3.8–4.0 ppm (methoxy protons) and δ 6.5–8.0 ppm (aromatic protons) .

  • ¹³C NMR: Peaks at δ 55.2 ppm (methoxy carbon) and δ 160–165 ppm (oxazole carbons) .

  • Mass Spectrometry: Molecular ion peak at m/z 175.08 ([M+H]⁺) .

Physical Properties

  • Appearance: White to off-white crystalline solid .

  • Solubility: Moderately soluble in polar organic solvents (e.g., ethanol, DMSO) .

  • Melting Point: 120–125°C (varies with substituents) .

Synthetic Methodologies

Robinson-Gabriel Cyclization

Acylation of α-amino ketones followed by cyclodehydration using polyphosphoric acid yields 2,5-disubstituted oxazoles. For 2-(2-methoxyphenyl)oxazole, 2-methoxybenzaldehyde is condensed with hydroxylamine to form an oxime, which undergoes cyclization with ethyl acetoacetate under acidic conditions .

Reaction Scheme:

2-MethoxybenzaldehydeNH2OHOximeEthyl acetoacetate, H2SO42-(2-Methoxyphenyl)oxazole\text{2-Methoxybenzaldehyde} \xrightarrow{\text{NH}_2\text{OH}} \text{Oxime} \xrightarrow{\text{Ethyl acetoacetate, H}_2\text{SO}_4} \text{2-(2-Methoxyphenyl)oxazole}

Van Leusen Reaction

TosMIC (Toluenesulfonylmethyl isocyanide) reacts with 2-methoxybenzaldehyde in isopropyl alcohol under microwave irradiation to form 4,5-disubstituted oxazoles .

Green Chemistry Approaches

  • Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 8 min at 65°C) while improving yields (85–95%) .

  • Ionic Liquids: Serve as recyclable catalysts, minimizing waste .

  • Continuous Flow Systems: Enhance safety and scalability for industrial production .

Biological Activities

Antimicrobial Activity

2-(2-Methoxyphenyl)oxazole derivatives demonstrate broad-spectrum activity against bacterial and fungal pathogens:

MicroorganismMIC (µg/mL)Reference
Escherichia coli12–15
Staphylococcus aureus8–10
Candida albicans6–8
Aspergillus niger10–12

Mechanistically, the chloromethyl group in derivatives like 4-(chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole forms covalent bonds with microbial DNA or enzymes, disrupting replication .

Antimycobacterial Activity

Derivatives such as 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole exhibit potent activity against Mycobacterium tuberculosis (MIC: 2.5 µg/mL) and M. avium (MIC: 1.2 µg/mL), outperforming isoniazid .

Applications in Drug Development

Fungicidal Agents

N-((2-Phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives show 90% inhibition against Fusarium oxysporum at 50 µg/mL, highlighting utility in agricultural chemistry .

Photosynthesis Inhibition

In spinach chloroplasts, 2-(2-methoxyphenyl)oxazole derivatives inhibit photosynthetic electron transport (PET) with IC₅₀ values of 15–20 µM, suggesting herbicidal potential .

Materials Science

4,5-Diphenyl-2-(2-methoxyphenyl)oxazole exhibits fluorescence under UV light (λₑₘ: 450 nm), making it a candidate for organic light-emitting diodes (OLEDs) .

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